4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester
Description
Properties
IUPAC Name |
4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXFUVTYXQTWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Lithiation-Borylation Strategy
The lithiation-borylation approach is the most widely reported method for synthesizing arylboronic esters. For 4-fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester, the process involves:
Step 1: Lithiation of Fluorinated Precursor
A 1-fluoro-2-substituted benzene derivative (e.g., 1-fluoro-2-(morpholinomethyl)benzene) is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C under inert atmosphere. The lithiation occurs preferentially at the para position relative to the fluorine atom, generating a lithiated intermediate.
Step 2: Electrophilic Borylation
The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form a boronate ester. This step is conducted at −78°C to 0°C to prevent side reactions.
Step 3: Hydrolysis and Acidification
The boronate ester is hydrolyzed with aqueous potassium hydroxide (KOH) to yield a trihydroxyborate, which is subsequently acidified with hydrochloric acid (HCl) to produce the free boronic acid.
Step 4: Pinacol Esterification
The boronic acid is condensed with pinacol (2,3-dimethyl-2,3-butanediol) in methyl isobutyl ketone (MIBK) or acetonitrile (MeCN) under reflux, yielding the pinacol ester with >90% purity .
Key Data:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Lithiation temperature | −78°C | - | |
| Borylation reagent | B(OMe)₃ | 85–90 | |
| Pinacol condensation | Reflux in MIBK, 12 h | 92 |
Suzuki-Miyaura Coupling-Mediated Synthesis
While less common for this specific compound, Suzuki-Miyaura coupling has been explored for introducing the morpholinomethyl group post-borylation. The method involves:
Step 1: Synthesis of Halogenated Boronic Ester
A 4-fluoro-2-bromophenylboronic acid pinacol ester is prepared via lithiation-borylation.
Optimization Strategies
Solvent Selection
Catalytic Enhancements
Industrial-Scale Considerations
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Lithiation-Borylation | High yield (92%), scalable | Cryogenic conditions required | Bulk pharmaceutical synthesis |
| Suzuki-Miyaura Coupling | Functional group tolerance | Low yield (60–70%) | Research-scale diversification |
| Continuous Flow | Rapid, safe, ≥98% purity | High capital investment | Industrial manufacturing |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Hydrolysis: The boronic ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Protodeboronation: Radical initiators and solvents like dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Protodeboronation: Fluorophenylmorpholine derivatives.
Hydrolysis: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid.
Scientific Research Applications
4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester is used in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of boron-containing drugs and drug delivery systems.
Material Science: In the preparation of boron-containing polymers and materials.
Biological Research: As a tool for studying boron-related biochemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In protodeboronation, the boronic ester group is removed through a radical mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound is part of a broader class of fluorinated phenylboronic acid pinacol esters with varying substituents. Key structural analogs include:
- 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester (CAS 2096340-29-1): Features a 4-methylpiperazine group instead of morpholine, altering steric and electronic properties .
- 4-Cyclopropyl-2-fluorophenylboronic Acid Pinacol Ester (CAS 1338718-13-0): Substituted with a cyclopropyl group, influencing hydrophobicity and reactivity .
- 4-Acetyl-2-fluorobenzeneboronic Acid Pinacol Ester (CAS 1807685-51-3): Contains an electron-withdrawing acetyl group, which may affect hydrolysis rates and Suzuki coupling efficiency .
Solubility and Stability
Phenylboronic acid pinacol esters generally exhibit superior solubility in organic solvents compared to their parent acids. For example:
- Solubility in Chloroform : Pinacol esters show high solubility (~0.5–0.7 mole fraction at 25°C), attributed to favorable interactions with polar solvents .
- Impact of Substituents: Morpholinomethyl and piperazinyl groups (tertiary amines) may enhance solubility in polar aprotic solvents like chloroform, similar to azaesters . However, bulky substituents (e.g., cyclopropyl) could reduce solubility in nonpolar solvents like methylcyclohexane .
Hydrolysis Kinetics
Hydrolysis rates of pinacol esters to boronic acids are influenced by substituent electronic effects:
- Electron-Withdrawing Groups : Para-acetamido and para-hydroxy esters hydrolyze rapidly in aqueous media (t₁/₂ ≈ 10 minutes) due to facilitated boronate ester cleavage .
- Electron-Donating Groups: Para-amino-substituted esters hydrolyze slower (t₁/₂ ≈ 3 hours) . The morpholinomethyl group in the target compound, being a tertiary amine, may similarly slow hydrolysis, though direct data are unavailable.
Data Tables
Table 1: Comparative Properties of Selected Boronic Acid Pinacol Esters
Table 2: Solubility Trends in Organic Solvents (Mole Fraction at 25°C)
| Compound Type | Chloroform | 3-Pentanone | Methylcyclohexane |
|---|---|---|---|
| Phenylboronic Acid | 0.15 | 0.20 | 0.01 |
| Pinacol Ester (General) | 0.55–0.70 | 0.40–0.50 | 0.05–0.10 |
| Azaester (e.g., morpholine) | 0.65 | 0.30 | 0.02 |
Biological Activity
4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester typically involves a series of reactions, including Suzuki coupling and boronation techniques. The presence of the morpholinomethyl group enhances the solubility and bioavailability of the compound, making it a suitable candidate for biological applications.
Biological Activity
The biological activity of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that boronic acid derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid have shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity, with some derivatives achieving MIC values as low as 0.015 mg/L against Candida neoformans .
2. Inhibition of Enzymatic Activity
Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This mechanism is particularly relevant in the context of cancer therapy, where inhibition of proteases can lead to reduced tumor growth and metastasis. Studies indicate that phenylboronic acid derivatives can effectively inhibit enzymes involved in cancer progression .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of phenylboronic acid derivatives, including those with fluorine substitutions. For example, a related compound demonstrated a significant reduction in neuronal toxicity induced by hyperglycemic stress, suggesting potential applications in treating diabetic neuropathy .
Case Studies
Several studies have investigated the biological activity of boronic acid derivatives:
-
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of various boronic acid derivatives against C. neoformans. The lead compound demonstrated an MIC of 0.25 mg/L and significant in vivo activity, resulting in over a 3 log drop in fungal density when dosed at 150 mg/kg . -
Case Study 2: Enzyme Inhibition
In another investigation, a series of phenylboronic acids were synthesized and tested for their ability to inhibit specific proteases involved in cancer progression. Results indicated that modifications at the meta-position significantly enhanced inhibitory potency compared to unsubstituted analogs .
Research Findings
The following table summarizes key findings regarding the biological activities of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
